molecular formula C9H9N3O6 B6292091 N-Methoxy-N-methyl-3,5-dinitrobenzamide CAS No. 1187989-94-1

N-Methoxy-N-methyl-3,5-dinitrobenzamide

Cat. No.: B6292091
CAS No.: 1187989-94-1
M. Wt: 255.18 g/mol
InChI Key: PTXGFDJXGPOTHZ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-3,5-dinitrobenzamide is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and diverse range of applications. This compound is characterized by the presence of methoxy and methyl groups attached to a benzamide core, with two nitro groups positioned at the 3 and 5 locations on the benzene ring. The molecular formula for this compound is C9H10N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-3,5-dinitrobenzamide typically involves the nitration of N-Methoxy-N-methylbenzamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The reduction of nitro groups results in the formation of N-Methoxy-N-methyl-3,5-diaminobenzamide.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

N-Methoxy-N-methyl-3,5-dinitrobenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The methoxy and methyl groups may influence the compound’s solubility and membrane permeability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methylbenzamide
  • N-Methoxy-N-methyl-3-nitrobenzamide
  • N-Methoxy-N-methyl-5-nitrobenzamide

Uniqueness

N-Methoxy-N-methyl-3,5-dinitrobenzamide is unique due to the presence of two nitro groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substitution patterns or lack the nitro groups altogether.

Properties

IUPAC Name

N-methoxy-N-methyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c1-10(18-2)9(13)6-3-7(11(14)15)5-8(4-6)12(16)17/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXGFDJXGPOTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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